molecular formula C6H14N2O2 B554468 Z-DL-Gla(OtBu)2-OH CAS No. 56877-43-1

Z-DL-Gla(OtBu)2-OH

Cat. No.: B554468
CAS No.: 56877-43-1
M. Wt: 437.5 g/mol
InChI Key: KDXKERNSBIXSRK-YFKPBYRVSA-N
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Description

Z-DL-Gla(OtBu)2-OH, also known as Z-DL-γ-carboxyglutamic acid di-tert-butyl ester, is a synthetic compound with the molecular formula C22H31NO8. It is a derivative of γ-carboxyglutamic acid, which is a modified form of glutamic acid. This compound is often used in peptide synthesis and has applications in various scientific fields.

Mechanism of Action

Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to L-lysine is high in the tissue culture media. When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited. L-lysine may facilitate the absorption of calcium from the small intestine.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids;  this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-DL-Gla(OtBu)2-OH typically involves the protection of the carboxyl groups of γ-carboxyglutamic acid with tert-butyl esters. One common method is the reaction of γ-carboxyglutamic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps. The use of high-purity reagents and solvents ensures the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-DL-Gla(OtBu)2-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-DL-Gla(OtBu)2-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis, particularly in the synthesis of peptides containing γ-carboxyglutamic acid residues.

    Biology: The compound is used in studies related to blood coagulation, as γ-carboxyglutamic acid is a key component of several blood clotting factors.

    Medicine: Research on the compound’s potential therapeutic applications, including its role in modulating calcium-binding proteins, is ongoing.

    Industry: It is used in the production of specialized peptides and proteins for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gla(OtBu)2-OH: Another derivative of γ-carboxyglutamic acid used in peptide synthesis.

    Boc-Gla(OtBu)2-OH: Similar to Z-DL-Gla(OtBu)2-OH but with a different protecting group.

    Z-D-Arg(Z)2-OH: A derivative of arginine used in peptide synthesis.

Uniqueness

This compound is unique due to its specific protecting groups, which provide stability and ease of handling during peptide synthesis. Its ability to introduce γ-carboxyglutamic acid residues into peptides makes it particularly valuable for research on calcium-binding proteins and blood coagulation .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRFPOKYPNCYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452839
Record name 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56877-43-1
Record name 1,1-Bis(1,1-dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56877-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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